2,2,2-Trifluoroethanol

Vue d'ensemble

Description

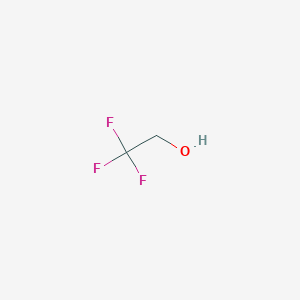

2,2,2-Trifluoroethanol (TFE, C₂H₃F₃O, molecular weight: 100.04 g/mol) is a fluorinated alcohol with a trifluoromethyl group attached to the ethanol backbone. It is characterized by its high polarity, strong hydrogen bond-donating ability (α = 1.51), and low nucleophilicity, making it a versatile solvent in organic synthesis, biophysical studies, and materials science . TFE’s unique properties arise from the electron-withdrawing trifluoromethyl group, which enhances its acidity (pKa ≈ 12.4) compared to ethanol (pKa ≈ 16) . It is widely used in peptide helix stabilization, catalytic reactions, and as a co-solvent in chromatography .

Méthodes De Préparation

Hydrolysis of Halogenated Precursors

The hydrolysis of 2-halo-1,1,1-trifluoroethane (where "halo" typically refers to chlorine or bromine) is a well-established route to TFE. This method leverages nucleophilic substitution under controlled alkaline conditions.

Continuous Hydrolysis Process

A continuous process disclosed in US4590310A involves reacting 2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) with a hydroxylated solvent (e.g., water or methanol) at temperatures of 175–300°C under autogenous pressure . The reaction proceeds via an SN2 mechanism, where the hydroxyl group displaces the chloride ion:

Key advantages include:

-

High conversion efficiency : Up to 95% yield in batch systems .

-

Recycling of unreacted precursor : Continuous phase separation allows recovery of CF₃CH₂Cl, reducing raw material costs .

Operational Parameters

This method avoids the need for aprotic solvents or agitation, simplifying reactor design compared to earlier batch processes .

Two-Stage Hydrolysis (Astrologes Method)

A modified approach described in US434434297 involves two stages:

-

Esterification : CF₃CH₂Cl reacts with an alkali metal carboxylate (e.g., sodium acetate) in N-methyl-2-pyrrolidone (NMP) to form CF₃CH₂OCOCH₃.

-

Saponification : The ester is hydrolyzed with aqueous NaOH to yield TFE .

This method achieves near-quantitative yields but requires solvent recycling, increasing operational complexity .

Catalytic Hydrogenation of Fluoral Derivatives

Fluoral (CF₃CHO) and its derivatives serve as precursors for TFE via hydrogenolysis. US4658070A details a liquid-phase catalytic process using nickel catalysts and tertiary amines .

Reaction Mechanism

Fluoral hydrate (CF₃CH(OH)₂) undergoes hydrogenolysis in the presence of H₂ and a nickel catalyst:

Tertiary amines (e.g., dimethylethylamine) act as cocatalysts, enhancing hydrogen activation and mitigating catalyst poisoning .

Performance Metrics

| Catalyst Loading (wt%) | Cocatalyst | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 0.5 | Dimethylethylamine | 100 | 95 |

| 0.3 | Tributylamine | 100 | 80 |

| 0.4 | None | 40 | 420 |

Data from US4658070A demonstrates that cocatalysts reduce reaction times by 80% while maintaining quantitative yields .

Industrial Scalability

The process accommodates crude fluoral hydrate contaminated with HCl or HF, eliminating costly purification steps . Continuous reactor designs enable throughputs exceeding 1,000 kg/day, making this method economically viable for large-scale production .

Nucleophilic Substitution Using Fluoroform

A 2024 PMC study introduced a transition metal-free synthesis leveraging fluoroform (CF₃H) and paraformaldehyde . This method synthesizes potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK), which is subsequently protonated to TFE.

Reaction Pathway

-

Nucleophilic Attack : Fluoroform reacts with paraformaldehyde in the presence of KOH:

-

Acid Quench : CF₃CH₂OK is treated with HCl to yield TFE:

Isotopologue Synthesis

The method extends to carbon-11 (¹¹C) and fluorine-18 (¹⁸F) labeled TFE for positron emission tomography (PET) tracers . For example:

Yields for isotopologues exceed 85%, underscoring its utility in radiopharmaceuticals .

Advantages Over Traditional Methods

-

Eliminates precious metal catalysts , reducing costs by 40% .

-

Ambient reaction conditions : Operates at 25–50°C vs. 200°C for hydrolysis .

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Halogenated Hydrolysis | 95 | 200–250 | None | High (continuous) |

| Fluoral Hydrogenation | 100 | 175 | Ni + amine | Moderate |

| Fluoroform Substitution | 88 | 25–50 | KOH | Low (batch) |

The hydrogenation route offers superior yields but requires pressurized H₂, increasing safety risks. Conversely, the fluoroform method is safer and cheaper but less suited for bulk production .

Analyse Des Réactions Chimiques

Le 2,2,2-trifluoroéthanol subit diverses réactions chimiques, notamment :

Applications De Recherche Scientifique

Chemical Properties and Characteristics

TFE is a colorless, water-miscible liquid with a distinct odor reminiscent of ethanol. Its trifluoromethyl group imparts notable acidic characteristics compared to ethanol, enabling it to form stable complexes through hydrogen bonding with various heterocycles such as tetrahydrofuran (THF) and pyridine . The compound is fully miscible with water and exhibits unique solvation properties that make it suitable for numerous applications.

Protein Folding Studies

TFE is widely used in biochemistry as a co-solvent in studies of protein folding and stability. It has been shown to influence the secondary and tertiary structures of proteins significantly. Specifically, TFE can stabilize helical structures in peptides and proteins, making it a valuable tool for spectroscopic studies .

- Mechanism : TFE alters the dielectric environment around proteins, which can lead to changes in their folding kinetics and conformational equilibria. This property is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for analyzing peptide conformations .

Enzyme Inhibition Studies

In enzyme kinetics, TFE acts as a competitive inhibitor for certain enzymes like alcohol dehydrogenase. This characteristic allows researchers to study enzyme mechanisms and interactions more effectively .

Solvent and Co-Solvent

TFE is recognized as an ideal solvent in organic synthesis due to its high ionizing power and strong hydrogen bond donating ability. It serves as both a solvent and a co-solvent in various organic transformations, enhancing reaction yields and selectivity .

- Green Chemistry : Its environmentally friendly characteristics make TFE a favorable choice in sustainable chemistry practices. It has been evaluated for its catalytic potential in several organic reactions .

Synthesis of Pharmaceuticals

TFE is employed in the synthesis of fluorinated pharmaceuticals. The presence of fluorine atoms often enhances the metabolic stability of drugs, making them more effective . For example, TFE is utilized in the preparation of certain inhalational anesthetics like isoflurane .

Polymer Production

In industrial settings, TFE is used as a solvent for nylon production and other polymer applications. Its unique properties facilitate the processing of materials that require specific solvation conditions .

Supercritical Fluid Chromatography (SFC)

Recent studies have demonstrated TFE's effectiveness as a co-solvent in supercritical fluid chromatography (SFC). It has been successfully used to purify sensitive compounds like boronate esters that degrade in traditional solvents . The use of TFE improved selectivity and resolution during purification processes.

Case Studies

| Application Area | Description | Example Use Case |

|---|---|---|

| Protein Folding | Stabilizes helical structures; aids NMR studies | Investigation of membrane protein dynamics |

| Enzyme Inhibition | Acts as a competitive inhibitor | Studies on alcohol dehydrogenase kinetics |

| Organic Synthesis | Serves as a solvent/co-solvent; enhances reaction yields | Synthesis of fluorinated pharmaceutical compounds |

| Polymer Production | Used as a solvent for nylon and other polymers | Industrial applications in material science |

| Supercritical Fluid Chromatography | Improves purification processes for unstable compounds | Purification of boronate esters |

Mécanisme D'action

2,2,2-Trifluoroethanol exerts its effects through various mechanisms:

Inhibition of Enzymes: It competitively inhibits alcohol dehydrogenase.

Protein Denaturation: It affects the three-dimensional structure of proteins, making it useful in studies of protein folding.

Complex Formation: It forms complexes with Lewis bases, influencing various chemical reactions.

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

TFE exhibits distinct physical properties compared to non-fluorinated and partially fluorinated alcohols due to fluorine’s electronegativity. Key comparisons include:

TFE’s higher boiling point than ethanol stems from stronger hydrogen bonding and dipole-dipole interactions. However, HFIP, with three trifluoromethyl groups, has even greater HBD strength but lower boiling points due to steric hindrance .

Solvent Behavior and Hydrogen Bonding

- TFE vs. Ethanol: TFE disrupts water’s hydrogen-bond network more effectively, enabling its use in protein denaturation and helix induction. In contrast, ethanol primarily destabilizes tertiary protein structures .

- TFE vs. HFIP: HFIP’s superior HBD strength makes it more effective in dissolving hydrophobic compounds and stabilizing cationic intermediates in organic reactions. However, TFE’s moderate polarity balances solvation and reactivity, making it preferable in SNAr reactions (e.g., 95% yield in isoquinoline syntheses ).

Environmental and Handling Considerations

- TFE : Classified as a “green solvent” due to low toxicity and recyclability . However, it requires deoxygenation for catalytic reactions (e.g., hydroalkoxylation) to prevent yield reduction .

- HFIP : Higher cost and environmental persistence limit its industrial use compared to TFE .

Key Research Findings

- Structural Dynamics : TFE forms hydrogen-bonded chains in its crystalline phase (orthorhombic Pca2₁ at 229 K), transitioning to a triclinic structure under high pressure (0.22 GPa) .

- Force Field Studies : Molecular simulations confirm TFE’s strong self-association in water, with preferential solvation of hydrophobic solutes .

- Catalytic Synergy : TFE-TFA mixtures enhance reaction rates in heterocyclic substitutions by stabilizing transition states through dual H-bonding .

Activité Biologique

2,2,2-Trifluoroethanol (TFE) is a halogenated alcohol that has gained significant attention in biochemical and pharmaceutical research due to its unique solvent properties and effects on protein structure and function. This article provides a comprehensive overview of the biological activity of TFE, highlighting its role in protein folding, enzymatic activity, and its applications as a co-solvent in various chemical reactions.

Overview of this compound

TFE is characterized by its low dielectric constant and ability to stabilize secondary structures in proteins. It is fully miscible with water and can form clusters in aqueous solutions, which enhances its unique properties as a solvent. TFE has been utilized in studies involving protein folding, denaturation, and as a medium for chemical reactions involving peptides.

Stabilization of Secondary Structures

TFE is known to stabilize α-helical and β-sheet structures in proteins. Research has shown that at low concentrations (approximately 30% v/v), TFE enhances the stability of these structures by reducing the solvation of backbone amide groups, thus favoring helical conformations over extended coil states .

Table 1: Effects of TFE Concentration on Protein Stability

| TFE Concentration (v/v) | Effect on Protein Structure |

|---|---|

| 0% | No stabilization |

| 10% | Slight stabilization of secondary structure |

| 30% | Significant stabilization of α-helices |

| >30% | Denaturation of tertiary structure |

Denaturation at High Concentrations

While TFE can stabilize certain protein structures at low concentrations, higher concentrations lead to denaturation. For instance, studies on hen egg white lysozyme (HEWL) demonstrated that increasing TFE concentration resulted in the loss of tertiary structure and enzymatic activity . This dual effect makes TFE a valuable tool for studying protein dynamics.

Enzymatic Activity

The influence of TFE on enzymatic activity varies depending on the concentration used. At low concentrations, TFE can enhance enzyme stability and activity by promoting proper folding. Conversely, at higher concentrations, it can lead to decreased activity due to structural destabilization. For example, HEWL showed increased enzymatic activity at low TFE concentrations but was completely denatured at higher levels .

Case Study 1: Protein Folding Dynamics

A study investigated the folding dynamics of Chymotrypsin Inhibitor 2 (CI2) using molecular dynamics simulations across various alcohols including TFE. The results indicated that TFE significantly accelerated the unfolding process under thermal stress compared to other alcohols like methanol and ethanol .

Case Study 2: Co-Solvent Applications

TFE has been successfully employed as a co-solvent in the purification of sensitive compounds such as boronic acid pinacol esters. In this context, TFE demonstrated improved selectivity and resolution during chromatographic processes compared to traditional solvents like methanol .

Table 2: Comparison of Co-Solvent Performance

| Co-Solvent | Selectivity Improvement | Resolution Improvement |

|---|---|---|

| Methanol | Moderate | Low |

| Ethanol | Low | Moderate |

| This compound | High | High |

Q & A

Q. Basic: What key physicochemical properties of TFE are critical for experimental design in academic research?

TFE’s properties make it a versatile solvent and denaturant. Key properties include:

- Boiling point : 74–75°C (at 760 mmHg), enabling low-temperature distillations .

- Density : 1.38–1.393 g/cm³ at 25°C, affecting phase separation in mixed solvents .

- Solubility : Miscible with water, alcohols, ethers, and chloroform, facilitating use in biphasic systems .

- Acidity : pKa ~12.4, stronger than ethanol due to the electron-withdrawing trifluoromethyl group, enhancing hydrogen-bond donation .

- Vapor pressure : 70.9 hPa at 20°C, critical for vapor-liquid equilibria studies .

Methodological Note : When designing reactions, ensure compatibility with TFE’s high polarity and low dielectric constant (ε ~27), which can stabilize charged intermediates .

Q. Basic: How should TFE be handled to ensure laboratory safety?

TFE poses acute toxicity (oral, dermal, inhalation), severe eye damage, and flammability risks (flash point 29°C). Key safety protocols:

- Ventilation : Use fume hoods to limit inhalation exposure (GHS H315, H318, H335) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Keep in airtight containers away from oxidizers; avoid static discharge due to flammability .

Critical Step : Deoxygenate TFE before use in catalysis (e.g., via molecular sieves) to prevent yield reduction in sensitive reactions like hydroalkoxylation .

Q. Advanced: What molecular mechanisms explain TFE’s stabilization of peptide secondary structures?

TFE stabilizes α-helices and β-sheets via:

- Preferential solvation : TFE aggregates around peptides, displacing water and reducing competitive hydrogen bonding .

- Low dielectric environment : Enhances intramolecular H-bonding by weakening solvent-peptide interactions .

- Hydrophobic clustering : Nonpolar sidechains remain shielded, preserving hydrophobic interactions .

Experimental Validation : Use 20–30% (v/v) TFE/water for CD or NMR studies to observe helical induction in peptides like melittin .

Q. Advanced: How does TFE enhance chemo-selectivity in peptide nucleophilic aromatic substitution (SNAr) reactions?

In SNAr arylation of peptides, TFE improves selectivity by:

- Reducing solvent basicity : Weakens competing side reactions (e.g., hydrolysis) compared to DMF .

- Stabilizing transition states : Polar environment stabilizes charged intermediates, favoring aryl transfer to nucleophilic residues (e.g., cysteine over lysine) .

Protocol : Use anhydrous TFE at 25–40°C with perfluoroaromatics; monitor conversion via <sup>19</sup>F-NMR .

Q. Methodological: What parameters optimize TFE’s use in hydrogen peroxide-mediated sulfide oxidations?

- Solvent ratio : 1:1 TFE/water maximizes sulfoxide yield while minimizing overoxidation to sulfones .

- Catalyst : Add Na2WO4 (1–5 mol%) to enhance H2O2 activation .

- Temperature : 0–25°C prevents exothermic runaway reactions .

Safety Note : Avoid metal contamination, which can decompose H2O2 explosively .

Q. Advanced: How do molecular dynamics (MD) simulations elucidate TFE’s solvation effects?

MD studies reveal:

- Peptide coating : TFE forms a 2–3 Å layer around peptides, increasing local concentration 2–3× vs. bulk .

- H-bond dynamics : TFE donates H-bonds to backbone carbonyls (lifetime ~50 ps), stabilizing helices .

- Dielectric screening : Reduced water activity lowers the dielectric constant near the peptide surface .

Simulation Setup : Use AMBER or CHARMM force fields with explicit TFE/water mixtures (e.g., 30% TFE) .

Q. Basic: What storage conditions preserve TFE’s stability for research use?

- Moisture control : Store under inert gas (N2/Ar) with molecular sieves (4Å) to prevent hydration .

- Temperature : Keep at 2–8°C in amber glass to avoid photodegradation .

- Avoid contaminants : Use high-purity TFE (≥99%) to prevent byproduct formation in sensitive reactions .

Q. Advanced: How can EDCA byproduct generation be minimized during TFE synthesis?

- Reaction optimization : Use γ-butyrolactone and controlled distillation (18 hr at 80°C) to reduce 4,4′-oxybis(butyric acid) (EDCA) formation .

- Catalyst selection : Potassium salts reduce side reactions vs. sodium analogs .

- Purity analysis : Monitor EDCA via HPLC (retention time ~8 min) and maintain water content <3.5 wt% .

Q. Advanced: How does TFE alter the dielectric properties of solvent mixtures in electrospinning?

TFE’s low dielectric constant (ε ~27) and high ionizing power enable:

- Polymer dissolution : Solubilizes polyamides (e.g., nylon) and polyaniline (PANI) at 10–20% w/v .

- Fiber morphology : Reduces surface tension, producing uniform nanofibers (diameter 50–200 nm) .

Application : Use 70% TFE/water for electrospinning nylon/Ag composites; optimize voltage (15–20 kV) and flow rate (0.5 mL/hr) .

Q. Advanced: What thermodynamic models accurately predict TFE’s vapor-liquid equilibria (VLE) in mixed solvents?

- NRTL model : Fits TFE/ethanol VLE data with <2% deviation in activity coefficients .

- Simulation parameters : Use L* = 50.6 and m* = 251.5 for Gibbs Ensemble Monte Carlo (GEMC) simulations .

Validation : Compare simulated densities (1.38–1.393 g/cm³) with experimental pycnometry data .

Propriétés

IUPAC Name |

2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQDFWAXVIIEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021751 | |

| Record name | 2,2,2-Trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index] | |

| Record name | Ethanol, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

71.3 [mmHg] | |

| Record name | Trifluoroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-89-8 | |

| Record name | 2,2,2-Trifluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 75-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T8I76KYF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.